C21H16Cl3N3
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Overview
Description
. This compound is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-chloro-3-aminopyridine under basic conditions to form the intermediate product. This intermediate is then cyclized with 5,6-dimethyl-1H-benzimidazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in biological systems. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-benzimidazole
- 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5-methyl-1H-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H16Cl3N3 |
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Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H15Cl2N3.ClH/c1-13-16(22)10-6-12-18(13)24-21-15-8-3-5-11-19(15)25-20(26-21)14-7-2-4-9-17(14)23;/h2-12H,1H3,(H,24,25,26);1H |
InChI Key |
ZXEOFWHYRDYRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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